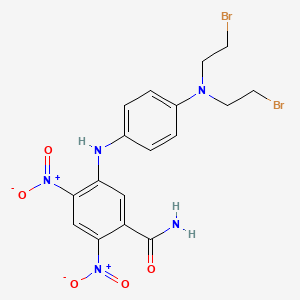

5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide

Description

5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide is a dinitrobenzamide-based prodrug designed for cancer therapy, particularly in gene-directed enzyme prodrug therapy (GDEPT) or antibody-directed enzyme prodrug therapy (ADEPT). Its structure features a bis(2-bromoethyl)aminoanilino group at the 5-position of the aromatic ring, distinguishing it from classical analogs like CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide). The bromoethyl groups are hypothesized to act as latent alkylating agents, requiring enzymatic activation (e.g., nitroreductases) to generate cytotoxic DNA crosslinking species .

Properties

CAS No. |

32869-03-7 |

|---|---|

Molecular Formula |

C17H17Br2N5O5 |

Molecular Weight |

531.2 g/mol |

IUPAC Name |

5-[4-[bis(2-bromoethyl)amino]anilino]-2,4-dinitrobenzamide |

InChI |

InChI=1S/C17H17Br2N5O5/c18-5-7-22(8-6-19)12-3-1-11(2-4-12)21-14-9-13(17(20)25)15(23(26)27)10-16(14)24(28)29/h1-4,9-10,21H,5-8H2,(H2,20,25) |

InChI Key |

GRSSRLBZMNRJQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])N(CCBr)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthesis of Bis(2-bromoethyl)amino Substituted Aniline

The bis(2-bromoethyl)amino group is introduced by alkylation of a p-phenylenediamine or p-aminophenyl intermediate with bis(2-bromoethyl) compounds under basic conditions.

-

- Base: Potassium carbonate or triethylamine.

- Solvent: N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: 60–95 °C.

- Reaction time: Overnight to several hours.

Example:

A solution of p-aminophenyl derivative is reacted with bis(2-bromoethyl) ether or bis(2-bromoethyl)amine in the presence of potassium carbonate in DMF at 60 °C overnight. Additional equivalents of the bromoalkyl reagent and base may be added to drive the reaction to completion. The product is isolated by extraction and purified by chromatography, yielding approximately 46% of the desired bis(2-bromoethyl)amino substituted aniline intermediate.

Purification and Characterization

- The crude product is purified by silica gel chromatography or preparative high-performance liquid chromatography (HPLC).

- Characterization is performed by NMR spectroscopy (1H, 13C), mass spectrometry (MS), and elemental analysis to confirm the structure and purity.

Data Table Summarizing Key Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of aniline | Bis(2-bromoethyl) ether or amine, K2CO3 or Et3N | DMF, THF | 60–95 | Overnight | ~46 | Additional base and reagent added midway |

| Amidation with 2,4-dinitrobenzoyl chloride | Carbodiimide or acid chloride, inert atmosphere | Ethylene glycol, DMSO, dioxane | 80–90 | Several hours | Variable | Purification by chromatography |

| Purification | Silica gel chromatography or preparative HPLC | - | - | - | - | Confirmed by NMR, MS, elemental analysis |

Research Findings and Notes

- The bis(2-bromoethyl)amino group is reactive and can be introduced efficiently via nucleophilic substitution on 2-bromoethyl precursors under basic conditions.

- The presence of electron-withdrawing nitro groups on the benzamide ring facilitates amide bond formation by increasing electrophilicity.

- Yields in the alkylation step can be moderate (~46%) due to competing side reactions or incomplete substitution, requiring optimization of reagent equivalents and reaction time.

- Use of inert atmosphere and controlled temperature is critical during amidation to prevent decomposition of sensitive intermediates.

- The compound’s structure is typically confirmed by detailed NMR (chemical shifts consistent with aromatic, amide, and alkyl protons), mass spectrometry (molecular ion peaks), and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide undergoes various types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

The compound 5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. The bis(2-bromoethyl)amino group is known to form DNA cross-links, which can lead to apoptosis in cancer cells. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism involves the alkylation of DNA, leading to the formation of interstrand cross-links that inhibit DNA replication and transcription. This action triggers cellular stress responses and ultimately results in cell death, particularly in rapidly dividing cancer cells.

Materials Science

Polymeric Applications

The compound can be utilized in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of dinitrobenzamide groups into polymer matrices has been studied for developing materials with specific flame-retardant properties.

Nanocomposites

Recent research has explored the use of this compound in creating nanocomposites for electronic applications. The integration of conductive nanoparticles with this compound has shown promise in enhancing the electrical conductivity and thermal stability of the resulting materials.

Environmental Science

Environmental Remediation

Due to its reactive nature, This compound has potential applications in environmental remediation processes. It can be employed as a reagent for degrading hazardous organic pollutants in contaminated water sources through chemical reactions that break down complex molecules into less harmful substances.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of this compound showed a dose-dependent increase in cytotoxicity compared to standard chemotherapeutic agents. The results indicated a higher efficacy against resistant cancer types.

Case Study 2: Polymer Development

In a recent project, researchers synthesized a series of polymers incorporating dinitrobenzamide groups which exhibited improved flame retardancy compared to traditional polymers. The mechanical testing revealed enhanced tensile strength and thermal stability.

Mechanism of Action

The mechanism by which 5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide exerts its effects involves multiple pathways:

Molecular Targets: The compound can interact with DNA, leading to the formation of DNA adducts that disrupt normal cellular processes.

Pathways Involved: The compound can induce oxidative stress and activate apoptotic pathways, leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader family of dinitrobenzamide prodrugs, including CB1954, PR-104A, SN27686, and SN24925. Key structural and functional differences are outlined below:

Table 1: Comparative Analysis of Dinitrobenzamide Prodrugs

Activation Mechanisms

- CB1954: Requires nitroreductase (NTR) or NAD(P)H quinone oxidoreductase 2 (NQO2) with a synthetic co-substrate (e.g., reduced nicotinamide riboside) for activation. This generates a 4-hydroxylamine intermediate, which crosslinks DNA .

- PR-104A : Activated under hypoxic conditions by reductases, releasing a nitrogen mustard alkylating agent .

- SN24927 : A bromomustard analog of CB1954 with superior bystander effects due to increased lipophilicity and efficient diffusion in multicellular layers .

Cytotoxicity and Bystander Effects

- This compound: Predicted to exhibit higher cytotoxicity than CB1954 due to the presence of bromoethyl groups, which may bypass co-substrate dependencies. Its lipophilicity (logP ~3.5) likely enhances tissue penetration and bystander killing, as seen in SN24927 .

- SN24927 : Achieves curative activity in WiDr tumor models with IC50 values <1 µM, attributed to its bromoethyl substituent and high logP (~3.2) .

Therapeutic Advantages and Limitations

- Advantages of Bromoethyl Derivatives :

- Limitations: Potential systemic toxicity due to nonspecific alkylation. Requires validation of activation pathways in human models.

Biological Activity

5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide is a synthetic compound classified within the nitrophenyl mustard family. Its unique structure and chemical properties make it a promising candidate for targeted cancer therapies, particularly in hypoxic tumor environments. This article will explore the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 531.16 g/mol

- Key Functional Groups : Dinitrobenzamide moiety, bis(2-bromoethyl)amino substituent

The compound's structure allows it to undergo reductive activation under hypoxic conditions, which is a critical feature for its cytotoxic effects against cancer cells. The nitro groups can be reduced to form reactive amines or hydroxylamines that contribute to its biological activity.

The primary mechanism by which this compound exerts its cytotoxic effects involves:

- Reductive Activation : Under low oxygen conditions typical of solid tumors, the nitro groups are reduced to form more reactive species that can induce cellular damage.

- DNA Interaction : The compound has been shown to bind to DNA, forming cross-links that inhibit replication and transcription processes. This interaction is crucial for its antitumor activity.

- Enhanced Cytotoxicity in Hypoxia : Studies indicate that the cytotoxic effects of the compound are significantly enhanced in hypoxic environments, making it particularly effective against certain types of tumors .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity towards various cancer cell lines under hypoxic conditions. For example:

- Cell Line Studies : The compound was tested on several cancer cell lines, showing increased toxicity compared to normoxic conditions. The reduction products were found to be substantially more toxic than the parent compound.

In Vivo Studies

Preclinical studies involving animal models have also highlighted the potential of this compound:

- Tumor Xenografts : In vivo experiments using human tumor xenografts indicated that the compound effectively inhibited tumor growth when administered under conditions simulating hypoxia. The results suggested a strong correlation between tumor hypoxia levels and therapeutic efficacy .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other hypoxia-activated prodrugs is useful:

Case Studies

Several case studies have documented the effectiveness of this compound in specific cancer types:

- Pancreatic Cancer : A study showed that this compound demonstrated potent antitumor activity in pancreatic cancer models, particularly when combined with traditional chemotherapy agents .

- Breast Cancer Models : Another case study highlighted its selective toxicity towards breast cancer cells under hypoxic conditions, suggesting potential for clinical applications.

Q & A

Q. What are the primary synthetic routes for 5-(p-(Bis(2-bromoethyl)amino)anilino)-2,4-dinitrobenzamide, and how is its purity validated?

The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Nitration : Introduction of nitro groups at positions 2 and 4 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Alkylation : Reaction of the aniline moiety with bis(2-bromoethyl)amine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Characterization : - Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns; IR for nitro (1520–1350 cm⁻¹) and amide (1650 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺.

- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>95%) .

Q. How do the functional groups in this compound influence its reactivity in biological systems?

- Nitro groups : Act as strong electron-withdrawing groups, enhancing electrophilicity and facilitating interactions with nucleophilic sites (e.g., DNA bases).

- Bis(2-bromoethyl)amino group : Serves as a bifunctional alkylating agent , enabling cross-linking of DNA strands via SN2 reactions at guanine N7 positions.

- Benzamide backbone : Provides structural rigidity and influences solubility (logP ~2.5 predicted via computational modeling). Experimental validation via partition coefficient (octanol/water) is recommended .

Advanced Research Questions

Q. What experimental strategies can elucidate the alkylation mechanism of the bis(2-bromoethyl)amino group in cellular environments?

- In vitro DNA binding assays : Incubate the compound with plasmid DNA (pBR322) and analyze strand breaks via agarose gel electrophoresis.

- LC-MS/MS analysis : Identify adducts formed with nucleosides (e.g., 7-alkylguanine) after enzymatic digestion of treated DNA.

- Kinetic studies : Monitor reaction rates under physiological pH (7.4) and temperature (37°C) using stopped-flow spectrophotometry to determine activation energy (Eₐ) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Preliminary data suggest degradation >150°C.

- pH-dependent hydrolysis : Accelerated stability testing in buffers (pH 4–9) at 40°C for 14 days, with HPLC monitoring. Nitro groups may hydrolyze to amines under strongly acidic conditions.

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy (λmax ~350 nm) tracks photodegradation .

Q. How can researchers resolve contradictory data on the compound’s cytotoxic activity across cell lines?

- Standardize assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT vs. ATP-based viability assays).

- Control for metabolic activation : Include liver microsomal fractions (S9 mix) to assess prodrug conversion.

- Dose-response modeling : Fit data to Hill equations to compare EC₅₀ values and Hill coefficients (e.g., steepness of response curves).

- Theoretical alignment : Cross-reference results with QSAR models predicting alkylating agent efficacy based on electrophilicity indices .

Methodological Framework for Research Design

- Theoretical grounding : Link studies to alkylation theory (e.g., Goldacre-Phillips mechanism) and nitroaromatic reactivity models .

- Experimental rigor : Use randomized block designs for biological replicates (n ≥ 3) and ANOVA for statistical significance .

- Data validation : Employ orthogonal techniques (e.g., NMR + MS for structure confirmation; cytotoxicity + apoptosis assays for bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.